2-(3-Methoxyphenoxy)propanohydrazide
Overview
Description
2-(3-Methoxyphenoxy)propanohydrazide is a chemical compound with the CAS Number: 588678-30-2 . It has a molecular weight of 210.23 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O3 . The InChI code for the compound is 1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.23 .Scientific Research Applications
Pairwise Substitution Effects and Hydrogen Bonds
- Methoxyphenols, which share structural similarities with "2-(3-Methoxyphenoxy)propanohydrazide," are key in understanding the effects of inter- and intramolecular hydrogen bonds. These compounds are significant in antioxidants and biologically active molecules. The study by Varfolomeev et al. (2010) on methoxyphenols and dimethoxybenzenes elucidates the thermochemical properties and the strength of hydrogen bonds in these compounds, which are critical for their applications in materials science and pharmaceuticals (Varfolomeev et al., 2010).
Nonlinear Optical Properties
- The nonlinear optical properties of hydrazones related to "this compound" have been investigated. For example, Naseema et al. (2010) synthesized three hydrazones and explored their optical properties using a single beam z-scan technique. These compounds exhibit potential for optical device applications, such as optical limiters and optical switches, indicating the relevance of "this compound" in materials science and optical engineering (Naseema et al., 2010).
Molecular Interactions and Hydrogen Bonding
- Studies on methoxyphenols, including those similar to "this compound," have shown significant insights into molecular interactions and hydrogen bonding. Research by Zheng et al. (2006) on 2-methoxyphenol solutes in toluene demonstrated the formation and dissociation of hydrogen-bonded complexes, providing valuable information for understanding solute-solvent interactions in chemical processes (Zheng et al., 2006).
Antioxidant and Anticancer Properties
- Eugenol, a compound related to "this compound," has been studied for its antioxidant and anticancer properties. Jaganathan and Supriyanto (2012) reviewed the antiproliferative activity and molecular mechanism of eugenol-induced apoptosis in cancer cells. This highlights the potential therapeutic applications of related compounds in cancer treatment (Jaganathan & Supriyanto, 2012).
Terrestrial Biomass Proxies
- Methoxyphenols, including structures related to "this compound," have been used as proxies for terrestrial biomass in geochemical studies. Vane and Abbott (1999) explored the pyrolysis of methoxyphenols as a method to investigate chemical changes in lignin during hydrothermal alteration, which is crucial for understanding organic geochemical processes (Vane & Abbott, 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenoxy)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYABCWQJLSSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396601 | |
Record name | 2-(3-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-30-2 | |
Record name | 2-(3-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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